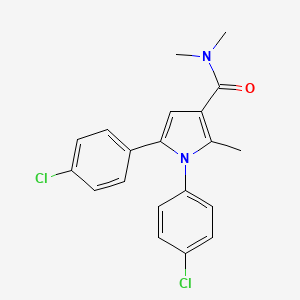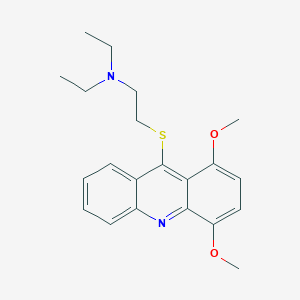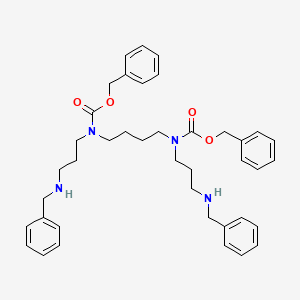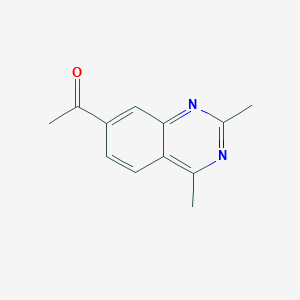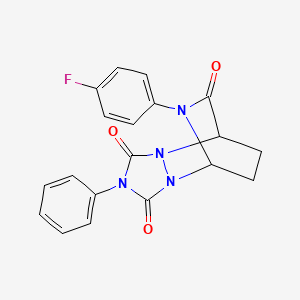
Thymidine, 3',5'-diamino-3',5'-dideoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine, 3’,5’-diamino-3’,5’-dideoxy- is a synthetic nucleoside analogue with the molecular formula C10H16N4O3 and a molecular weight of 240.259 g/mol . This compound is structurally related to thymidine, a naturally occurring nucleoside, but with amino groups replacing the hydroxyl groups at the 3’ and 5’ positions. This modification imparts unique properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’,5’-diamino-3’,5’-dideoxy- typically involves the selective protection and deprotection of functional groups, followed by nucleophilic substitution reactions. One common approach is to start with thymidine and introduce amino groups at the 3’ and 5’ positions through a series of chemical reactions involving protecting groups and nucleophilic substitution .
Industrial Production Methods
Industrial production methods for Thymidine, 3’,5’-diamino-3’,5’-dideoxy- are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of automated synthesis equipment and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Thymidine, 3’,5’-diamino-3’,5’-dideoxy- can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with different oxidation states of the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions and high yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Thymidine, 3’,5’-diamino-3’,5’-dideoxy- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on DNA synthesis and repair mechanisms.
Medicine: Investigated for its antiviral properties, particularly against human immunodeficiency virus (HIV).
Industry: Utilized in the development of antiviral medications and other pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of Thymidine, 3’,5’-diamino-3’,5’-dideoxy- involves its incorporation into viral DNA, where it acts as a chain terminator. By inhibiting the reverse transcriptase enzyme, it prevents the elongation of the viral DNA chain, thereby disrupting viral replication. This mechanism is particularly effective against HIV, making it a valuable compound in antiviral research.
Comparación Con Compuestos Similares
Similar Compounds
Thymidine: The naturally occurring nucleoside with hydroxyl groups at the 3’ and 5’ positions.
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analogue used as an antiviral agent.
2’,3’-Dideoxycytidine (ddC): A nucleoside analogue with similar antiviral properties.
Uniqueness
Thymidine, 3’,5’-diamino-3’,5’-dideoxy- is unique due to the presence of amino groups at the 3’ and 5’ positions, which imparts distinct chemical and biological properties. This modification enhances its ability to inhibit viral replication by acting as a chain terminator, making it a valuable tool in antiviral research.
Propiedades
Número CAS |
64638-15-9 |
|---|---|
Fórmula molecular |
C10H16N4O3 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-amino-5-(aminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N4O3/c1-5-4-14(10(16)13-9(5)15)8-2-6(12)7(3-11)17-8/h4,6-8H,2-3,11-12H2,1H3,(H,13,15,16)/t6-,7+,8+/m0/s1 |
Clave InChI |
MNQDARLYRXOMEL-XLPZGREQSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN)N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




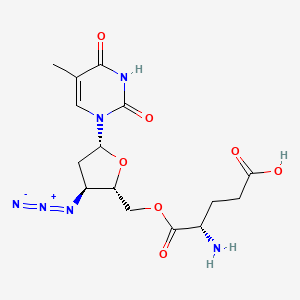


![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12787840.png)
